1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one
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Overview
Description
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one is an organic compound that features a piperazine ring substituted with an acetyl group and a fluorophenyl group
Preparation Methods
The synthesis of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetyl-2-fluoroaniline and piperazine.
Formation of Intermediate: The 4-acetyl-2-fluoroaniline is reacted with piperazine to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to a reaction with propenone under specific conditions to yield the final product.
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and targets.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-[4-(4-Acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one: This compound has a similar piperazine and fluorophenyl structure but differs in the acetyl group positioning.
1-[4-(4-Bromophenyl)piperazin-1-yl]prop-2-en-1-one: This compound features a bromophenyl group instead of a fluorophenyl group, leading to different chemical properties and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(4-acetyl-2-fluorophenyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-3-15(20)18-8-6-17(7-9-18)14-5-4-12(11(2)19)10-13(14)16/h3-5,10H,1,6-9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPCAPICOQMDJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C=C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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